molecular formula C7H12O8S2 B3056847 Dimethyl 2,2'-(methylenedisulfonyl)diacetate CAS No. 74705-20-7

Dimethyl 2,2'-(methylenedisulfonyl)diacetate

Cat. No.: B3056847
CAS No.: 74705-20-7
M. Wt: 288.3 g/mol
InChI Key: ILDRESNKPLFXAU-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(methylenedisulfonyl)diacetate is a useful research compound. Its molecular formula is C7H12O8S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 2,2'-(methylenedisulfonyl)diacetate (DMSDA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

DMSDA features a methylenedisulfonyl group flanked by two acetate moieties. Its structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research Findings:

  • DMSDA has shown promising antimicrobial activity against various pathogens. In a study focusing on the antimicrobial properties of similar sulfonyl compounds, derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to DMSDA demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM against tested strains like E. coli and S. aureus .

Table 1: Antimicrobial Activity of DMSDA-related Compounds

CompoundMIC (μM)Target Organisms
This compound20-30E. coli, S. aureus, C. albicans
Related Sulfonyl Compound18-31Various Gram-positive/negative bacteria

Anticancer Activity

Case Studies:

  • DMSDA has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that similar compounds targeting NEK kinases demonstrated significant growth inhibition in breast cancer cells (MCF-7), with growth inhibitory values (GI50) suggesting strong potential for therapeutic applications .

Table 2: Cytotoxicity of DMSDA

Cell LineGI50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Antioxidant Activity

Mechanism of Action:

  • The antioxidant activity of DMSDA is attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The compound's structure allows it to interact with reactive oxygen species effectively.

Research Findings:

  • In vitro assays measuring the radical scavenging ability indicated that DMSDA could inhibit oxidation processes significantly, suggesting its potential as an antioxidant agent .

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O8S2/c1-14-6(8)3-16(10,11)5-17(12,13)4-7(9)15-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRESNKPLFXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317660
Record name Dimethyl 2,2'-(methylenedisulfonyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74705-20-7
Record name NSC319678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-(methylenedisulfonyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.